molecular formula C13H19N3O3S B5421987 1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

Cat. No.: B5421987
M. Wt: 297.38 g/mol
InChI Key: JNSWLMHLHHVIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a significant scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals and natural products . The compound’s structure includes a piperidine ring substituted with an ethylsulfonyl group, a pyridin-3-yl group, and a carboxamide group, making it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action is especially relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely .

Future Directions

Future directions could involve finding new syntheses, discovering new reactions, or finding new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous-flow synthesis and the use of catalysts can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine(III) complexes, hydrogen peroxide.

    Reducing Agents: Phenylsilane, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Properties

IUPAC Name

1-ethylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-2-20(18,19)16-8-5-11(6-9-16)13(17)15-12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSWLMHLHHVIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.